molecular formula C17H22N2O3 B4433005 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B4433005
M. Wt: 302.37 g/mol
InChI Key: SSMLEIPQQMKQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is an organic compound that features a tert-butylphenoxy group and an oxazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves the following steps:

    Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenated compound under basic conditions.

    Formation of the oxazolyl group: This involves the cyclization of a suitable precursor, such as an amino alcohol, with an appropriate reagent like acetic anhydride.

    Coupling of the two groups: The final step involves coupling the tert-butylphenoxy group with the oxazolyl group through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the oxazolyl ring.

    Reduction: Reduction reactions could target the amide bond or the oxazolyl ring.

    Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide could have several applications:

    Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.

    Biology: Potential use as a bioactive compound in drug discovery or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)acetamide
  • N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(1,2-oxazol-3-yl)propanamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-10-15(19-22-11)18-16(20)12(2)21-14-8-6-13(7-9-14)17(3,4)5/h6-10,12H,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMLEIPQQMKQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321899
Record name 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879155-23-4
Record name 2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.